Cas no 3842-53-3 (4-chloro-6-phenyl-1,3,5-triazin-2-amine)

4-Chloro-6-phenyl-1,3,5-triazin-2-amine is a heterocyclic compound featuring a triazine core substituted with a chlorine atom, a phenyl group, and an amine functionality. This structure imparts reactivity suitable for use as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The chlorine substituent enhances electrophilic character, enabling nucleophilic substitution reactions, while the phenyl and amine groups contribute to further derivatization potential. Its stability under standard conditions and well-defined reactivity profile make it a valuable building block for constructing complex molecular frameworks. The compound is typically handled under controlled conditions due to its sensitivity to moisture and strong bases.
4-chloro-6-phenyl-1,3,5-triazin-2-amine structure
3842-53-3 structure
Product Name:4-chloro-6-phenyl-1,3,5-triazin-2-amine
CAS No:3842-53-3
MF:C9H7ClN4
MW:206.631679773331
MDL:MFCD03819819
CID:322568
PubChem ID:329766961
Update Time:2025-11-01

4-chloro-6-phenyl-1,3,5-triazin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1,3,5-Triazin-2-amine,4-chloro-6-phenyl-
    • 4-Chloro-6-phenyl-1,3,5-triazin-2-amine
    • AKOS015942805
    • SB73394
    • W11898
    • 2-Amino-4-chloro-6-phenyl-1,3,5-triazine
    • MFCD03819819
    • CS-0035495
    • SCHEMBL2250601
    • DTXSID40274642
    • 2-Amino-4-chloro-6-phenyl-1,3,5-triazine, 95%
    • BS-41881
    • 3842-53-3
    • 4-chloro-6-phenyl-1,3,5-triazin-2-amine
    • MDL: MFCD03819819
    • Inchi: 1S/C9H7ClN4/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H,(H2,11,12,13,14)
    • InChI Key: UTSOANOTPZSYJK-UHFFFAOYSA-N
    • SMILES: ClC1N=C(N)N=C(C2C=CC=CC=2)N=1

Computed Properties

  • Exact Mass: 206.03611
  • Monoisotopic Mass: 206.036
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 64.7A^2

Experimental Properties

  • Density: 1.390±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 212-216 °C
  • Boiling Point: 460°Cat760mmHg
  • Flash Point: 232°C
  • Refractive Index: 1.65
  • Solubility: Almost insoluble (0.05 g/l) (25 º C),
  • PSA: 64.69

4-chloro-6-phenyl-1,3,5-triazin-2-amine Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302-H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xn

4-chloro-6-phenyl-1,3,5-triazin-2-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
762288-1G
2-Amino-4-chloro-6-phenyl-1,3,5-triazine
3842-53-3 95%
1G
¥900.78 2022-02-24
TRC
B429105-10mg
4-chloro-6-phenyl-1,3,5-triazin-2-amine
3842-53-3
10mg
$ 50.00 2022-06-07
TRC
B429105-50mg
4-chloro-6-phenyl-1,3,5-triazin-2-amine
3842-53-3
50mg
$ 160.00 2022-06-07
TRC
B429105-100mg
4-chloro-6-phenyl-1,3,5-triazin-2-amine
3842-53-3
100mg
$ 250.00 2022-06-07
abcr
AB487878-1 g
2-Amino-4-chloro-6-phenyl-1,3,5-triazine; .
3842-53-3
1g
€196.00 2023-06-15
Chemenu
CM323725-250mg
4-Chloro-6-phenyl-1,3,5-triazin-2-amine
3842-53-3 95%
250mg
$*** 2023-05-30
Chemenu
CM323725-1g
4-Chloro-6-phenyl-1,3,5-triazin-2-amine
3842-53-3 95%
1g
$*** 2023-05-30
eNovation Chemicals LLC
Y1253762-100mg
1,3,5-Triazin-2-amine, 4-chloro-6-phenyl-
3842-53-3 95%
100mg
$255 2023-09-04
eNovation Chemicals LLC
Y1253762-250mg
1,3,5-Triazin-2-amine, 4-chloro-6-phenyl-
3842-53-3 95%
250mg
$390 2023-09-04
eNovation Chemicals LLC
Y1253762-1g
1,3,5-Triazin-2-amine, 4-chloro-6-phenyl-
3842-53-3 95%
1g
$695 2023-09-04

Additional information on 4-chloro-6-phenyl-1,3,5-triazin-2-amine

Comprehensive Overview of 4-chloro-6-phenyl-1,3,5-triazin-2-amine (CAS No. 3842-53-3): Properties, Applications, and Industry Insights

4-chloro-6-phenyl-1,3,5-triazin-2-amine (CAS No. 3842-53-3) is a specialized triazine derivative with significant relevance in modern chemical research and industrial applications. This compound, characterized by its unique chloro-phenyl-triazine structure, has garnered attention for its versatile properties and potential uses in pharmaceuticals, agrochemicals, and material science. The growing interest in heterocyclic compounds like this one aligns with current trends in sustainable chemistry and precision synthesis.

One of the most frequently asked questions about 4-chloro-6-phenyl-1,3,5-triazin-2-amine concerns its synthetic pathways. Researchers often explore its preparation through nucleophilic substitution reactions involving cyanuric chloride and aniline derivatives, followed by selective amination. The compound's molecular stability and reactivity profile make it particularly valuable for creating more complex triazine-based architectures, a hot topic in drug discovery and advanced material design.

In pharmaceutical applications, 4-chloro-6-phenyl-1,3,5-triazin-2-amine serves as a crucial building block for developing novel therapeutic agents. Its structural features allow for diverse modifications, addressing current industry demands for targeted drug delivery systems and small molecule inhibitors. Recent studies highlight its potential in designing kinase inhibitors, reflecting the broader search for cancer therapeutics in the precision medicine era.

The compound's role in agrochemical innovation represents another area of intense research. With increasing global focus on sustainable crop protection, 4-chloro-6-phenyl-1,3,5-triazin-2-amine derivatives are being investigated for their potential as herbicide intermediates or plant growth regulators. This aligns with the agricultural sector's need for environmentally friendly solutions that maintain efficacy while reducing ecological impact.

Material scientists value 3842-53-3 for its contributions to advanced polymer systems. The compound's ability to participate in cross-linking reactions makes it valuable for creating high-performance resins and thermoset materials. In the context of growing interest in smart materials and nanotechnology, this triazine derivative offers intriguing possibilities for molecular engineering and surface modification applications.

Analytical characterization of 4-chloro-6-phenyl-1,3,5-triazin-2-amine typically involves advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography. These methods address common researcher queries about compound purity and structural confirmation, crucial for both academic studies and industrial quality control. The development of robust analytical methods for triazine compounds remains an active area of method development.

From a commercial perspective, the global market for triazine derivatives like 3842-53-3 shows steady growth, driven by demand from pharmaceutical intermediates and specialty chemicals sectors. Suppliers and manufacturers frequently search for information about bulk availability, storage conditions, and handling protocols for this compound, reflecting its increasing industrial importance.

Environmental and green chemistry considerations surrounding 4-chloro-6-phenyl-1,3,5-triazin-2-amine have become prominent discussion points. Researchers are investigating biodegradation pathways and developing greener synthetic routes for such compounds, responding to the chemical industry's shift toward sustainable practices. This aligns with broader searches for eco-friendly chemical alternatives across multiple sectors.

In academic circles, 3842-53-3 continues to be a subject of theoretical studies examining its electronic properties and molecular interactions. Computational chemistry approaches, including DFT calculations and molecular docking studies, help predict its behavior in various systems. These investigations contribute to the fundamental understanding of structure-activity relationships in triazine chemistry.

The future outlook for 4-chloro-6-phenyl-1,3,5-triazin-2-amine appears promising, with potential expansions into electronic materials and catalysis applications. As research into functionalized heterocycles intensifies, this compound's unique combination of chloro and amino substituents on the triazine core positions it as a valuable platform for molecular innovation across multiple scientific disciplines.

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd